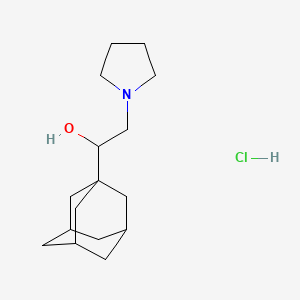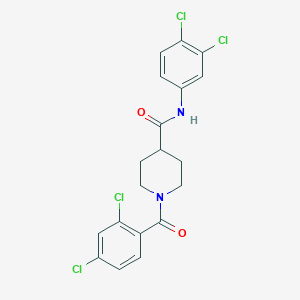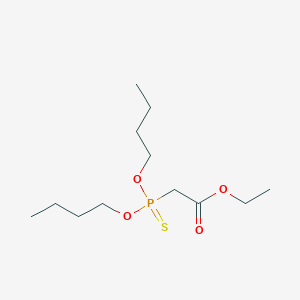
1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride, also known as APEC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. APEC is a chiral compound that exists as two enantiomers, R-APEC and S-APEC.
Aplicaciones Científicas De Investigación
1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been studied extensively for its potential therapeutic properties, particularly in the treatment of addiction and neurological disorders. 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been shown to reduce the reinforcing effects of drugs such as cocaine and nicotine, suggesting that it may have potential as a treatment for drug addiction. Additionally, 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride is not fully understood, but it is thought to act on the dopaminergic system in the brain. 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward and addiction. Additionally, 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been found to increase the expression of the dopamine transporter, which may contribute to its ability to reduce the reinforcing effects of drugs.
Biochemical and Physiological Effects:
1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been found to have a number of biochemical and physiological effects. In addition to its effects on the dopaminergic system, 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride in lab experiments is its specificity for the dopaminergic system. 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride has been shown to have little effect on other neurotransmitter systems, which makes it a useful tool for studying the role of dopamine in addiction and other neurological disorders. However, one limitation of using 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride is its relatively short half-life, which may make it difficult to maintain consistent levels of the compound in the brain over time.
Direcciones Futuras
There are a number of potential future directions for research on 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride. One area of interest is the development of more potent and selective analogs of 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride that may have greater therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride and its effects on the brain. Finally, clinical trials are needed to determine the safety and efficacy of 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride as a potential treatment for addiction and neurological disorders.
Métodos De Síntesis
1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride can be synthesized using a variety of methods, including the reduction of 1-(1-adamantyl)-2-(1-pyrrolidinyl)acetyl chloride with lithium aluminum hydride or sodium borohydride. Another method involves the reaction of 1-(1-adamantyl)-2-(1-pyrrolidinyl)acetic acid with thionyl chloride to form 1-(1-adamantyl)-2-(1-pyrrolidinyl)acetyl chloride, which is then reduced to 1-(1-adamantyl)-2-(1-pyrrolidinyl)ethanol hydrochloride using a reducing agent.
Propiedades
IUPAC Name |
1-(1-adamantyl)-2-pyrrolidin-1-ylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.ClH/c18-15(11-17-3-1-2-4-17)16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-15,18H,1-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXQZPYQPDMVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(C23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5542730 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5232812.png)
![2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5232842.png)


![4-[(4-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5232860.png)
![N-[1-(1'-ethyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5232868.png)
![1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole](/img/structure/B5232869.png)
![2,2'-oxybis[N'-(4-pyridinylmethylene)acetohydrazide]](/img/structure/B5232881.png)

![3-[bis(5-methyl-2-furyl)methyl]-2,4-pentanedione](/img/structure/B5232900.png)
![1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5232902.png)
![2-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5232909.png)
![(4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5232916.png)
![1-(3-methylphenyl)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232922.png)